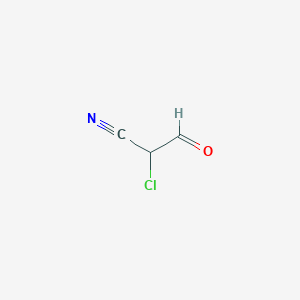
tert-Butyl 4-iodobutanoate
Übersicht
Beschreibung
Tert-Butyl 4-iodobutanoate (TBIB) is an organic compound that is widely used in scientific research. It is an alkyl halide and is composed of a tert-butyl group attached to an iodine atom, with a butanoate group attached to the iodine atom. It is a colorless liquid at room temperature with a pungent odor. TBIB is used in various scientific research applications, such as synthesis, biochemical and physiological effects, and mechanisms of action.
Wissenschaftliche Forschungsanwendungen
1. Biodegradable Polycarbonates Production
Tert-butyl 4-iodobutanoate has been applied in the synthesis of environmentally friendly polymers. For example, poly(tert-butyl 3,4-dihydroxybutanoate carbonate) is produced from its derivatives and carbon dioxide, using cobalt(III) salen catalysts. This polymer shows promise due to its high carbonate linkage content and thermal properties. After deprotection, it degrades into biomasses, indicating potential applications in biodegradable plastics (Tsai, Wang, & Darensbourg, 2016).
2. Synthesis of Benzyl Amino Iodoalkanoates
In the field of organic synthesis, this compound is involved in the efficient synthesis of benzyl amino iodoalkanoates from natural or protected L-amino acids. This process is crucial for creating various bioactive molecules and potential drug candidates (Koseki, Yamada, & Usuki, 2011).
3. Drug Discovery and Medicinal Chemistry
Tert-butyl derivatives, including this compound, are frequently used in medicinal chemistry for modifying bioactive compounds. They often alter the properties of these compounds, such as lipophilicity and metabolic stability, which is critical in the drug discovery process (Westphal, Wolfstädter, Plancher, Gatfield, & Carreira, 2015).
4. Synthesis of Multifunctional Dendrimers
This compound is used in the synthesis of multifunctional dendrimers. New types of monomers derived from it are designed and synthesized for producing dendrimers with multiple functionalities, crucial in materials science and nanotechnology applications (Newkome, Kim, Moorefield, Maddi, & Yoo, 2003).
5. Alkylation Reactions in Catalysis
This compound plays a role in catalysis, particularly in alkylation reactions. For instance, this compound derivatives are studied in isobutane/2-butene alkylation using promoted Lewis-acidic ionic liquid catalysts. This is important in the field of industrial chemistry for the synthesis of high-octane fuels (Aschauer, Schilder, Korth, Fritschi, & Jess, 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
Tert-Butyl 4-iodobutanoate is an organic intermediate
Result of Action
It has been reported that 4-iodobutanoic acid tert-butyl ester can be used as an intermediate in the synthesis of other compounds , suggesting that it may have a role in chemical transformations.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the reactivity of the iodine atom in the compound can be affected by temperature and the presence of other reactants .
Eigenschaften
IUPAC Name |
tert-butyl 4-iodobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15IO2/c1-8(2,3)11-7(10)5-4-6-9/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCPIDVCNQGZGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20497271 | |
| Record name | tert-Butyl 4-iodobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6182-78-1 | |
| Record name | tert-Butyl 4-iodobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
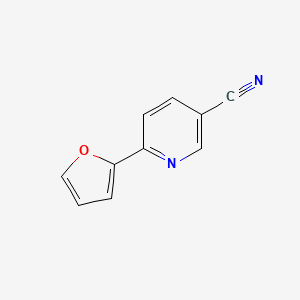
![[3-(2-Furyl)phenyl]methanol](/img/structure/B1338399.png)
![1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone](/img/structure/B1338405.png)
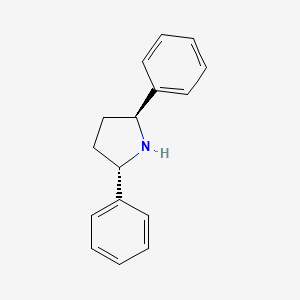

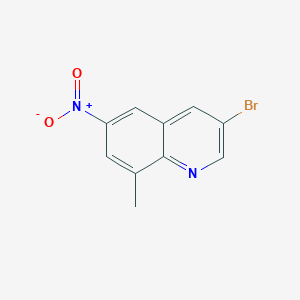
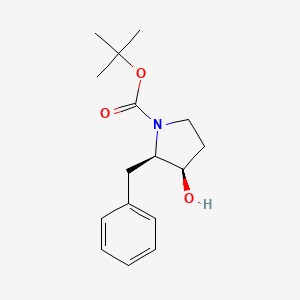
![2-{Spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B1338413.png)
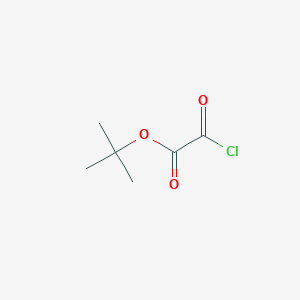

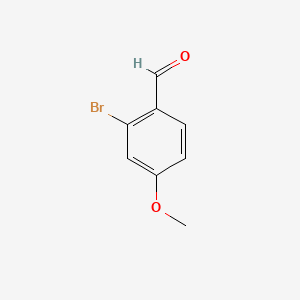
![(R)-2-[(tert-Butyldimethylsilyl)oxy]-2-(3-chlorophenyl)acetaldehyde](/img/structure/B1338424.png)
